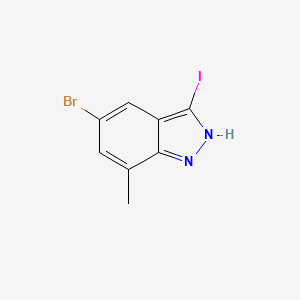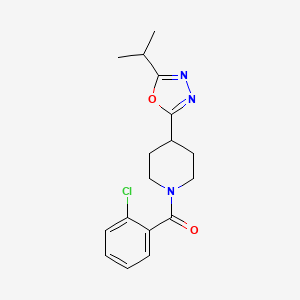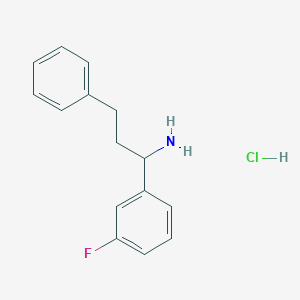
1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)ethanone is a compound with the molecular formula C8H7FO . It’s a related compound to the one you’re asking about. Another related compound is 3-Fluoroamphetamine, a stimulant drug from the amphetamine family .
Synthesis Analysis
While specific synthesis methods for “1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride” were not found, there are studies on the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of related compounds such as 1-(3-Fluorophenyl)ethanone has been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 1-(3-Fluorophenyl)ethanone have been analyzed .Aplicaciones Científicas De Investigación
Acid Catalysis in Histochemistry
Hydrochloric acid catalyzes the formation of fluorophores in the histochemical condensation reaction with phenylethylamines, indicating a specific reaction pathway involving Pictet-Spengler condensation. This reaction enhances the fluorescence yield of certain compounds, suggesting applications in distinguishing structurally related compounds based on their reactivity (Björklund & Stenevi, 1970).
Novel Materials for OLEDs
Research has explored the design of bipolar fluorophores for use in OLEDs, showcasing the potential of certain phenylamine derivatives in creating high-efficiency, low roll-off devices. These materials demonstrate excellent thermal stability and efficient emission, which are crucial for the development of OLED technology (Liu et al., 2016).
Synthesis of Fluorinated Derivatives
The novel synthesis of 3-fluoro-1-aminoadamantane and its derivatives highlights the chemical versatility and potential applications of fluorinated amines in creating compounds with specific properties. Such synthetic pathways are valuable in the development of new pharmaceuticals and materials (Anderson et al., 1988).
Drug-like Screening Libraries
Using natural product scaffolds, researchers have generated amide libraries for screening against various biological targets. Though specific activities were not found at low concentrations, this approach demonstrates the utility of phenylamine derivatives in drug discovery and the potential for finding new therapeutic agents (Kumar et al., 2015).
Fluorescence in Analytical Chemistry
The study of the reaction between formaldehyde and phenylamine derivatives for producing intense fluorescence highlights the application of these compounds in analytical chemistry. Such reactions can be used for detecting specific amines and amino acids, providing a basis for the development of new diagnostic tools (Falck et al., 1962).
Amine Detection and Sensing
The development of fluorescent sensors for detecting amine vapors showcases the application of phenylamine derivatives in environmental monitoring and food safety. These sensors offer a portable and sensitive method for identifying harmful amine vapors, demonstrating the potential for real-world applications (Gao et al., 2016).
NMDA Receptor Antagonists
Research on stereoselective NMDA receptor antagonists indicates the therapeutic potential of phenylamine derivatives in treating neurological conditions such as ischemic stroke. The specificity and potency of these compounds highlight their importance in developing new neuroprotective drugs (Moe et al., 1999).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Fluorophenyl)-3-phenylpropan-1-amine hydrochloride, also known as 3-Fluorophenylpropan-2-amine (3FPPA), is the dopamine and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
3FPPA acts as a nonselective dopamine and serotonin reuptake inhibitor . By binding to the transporters, it prevents the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged neurotransmitter action on post-synaptic receptors, enhancing dopaminergic and serotonergic signaling.
Pharmacokinetics
Similar compounds have been shown to have a rapid onset of action (20 - 60 minutes) and a relatively short elimination half-life (90 minutes) . These properties suggest that 3FPPA may be quickly absorbed and metabolized in the body, affecting its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 3FPPA. For instance, the compound’s lipophilicity and weak basicity may facilitate its passage through biological membranes, potentially enhancing its action . .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12;/h1-8,11,15H,9-10,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXRQNSVDAHDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC(=CC=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

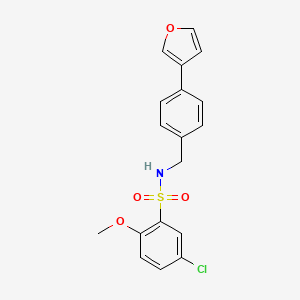
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)
![9-(2-methoxyethyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2783208.png)

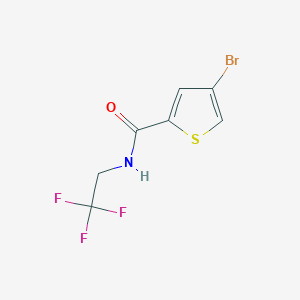
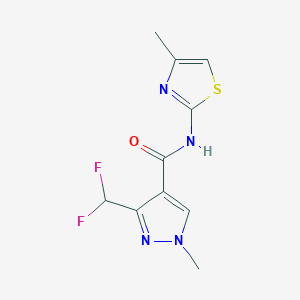
![N-(4-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)
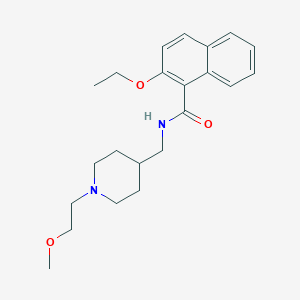

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)
